molecular formula C12H16Cl2N2O2 B2623615 Tert-butyl 2-amino-3-(2,6-dichloropyridin-4-yl)propanoate CAS No. 2287268-60-2

Tert-butyl 2-amino-3-(2,6-dichloropyridin-4-yl)propanoate

Cat. No.: B2623615
CAS No.: 2287268-60-2
M. Wt: 291.17
InChI Key: OXPJJYPAUHTKNZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-(2,6-dichloropyridin-4-yl)propanoate is a synthetic organic compound characterized by the presence of a tert-butyl ester group, an amino group, and a dichloropyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3-(2,6-dichloropyridin-4-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate, 2,6-dichloropyridine, and ammonia.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. A base such as sodium hydride or potassium carbonate is used to deprotonate the starting materials, facilitating nucleophilic substitution reactions.

    Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction rate and yield.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the dichloropyridinyl moiety to a more reduced state, such as the corresponding pyridine or piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the dichloropyridinyl moiety are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Nucleophiles such as primary or secondary amines, thiols, or alkoxides are used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives (oxidation), reduced pyridine or piperidine derivatives (reduction), and substituted pyridine derivatives (substitution).

Scientific Research Applications

Tert-butyl 2-amino-3-(2,6-dichloropyridin-4-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-(2,6-dichloropyridin-4-yl)propanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their function and activity.

    Pathways Involved: It can modulate signaling pathways involved in cell growth, differentiation, and apoptosis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-amino-3-(2,6-dichloropyridin-4-yl)carbamate: Similar in structure but with a carbamate group instead of a propanoate group.

    Tert-butyl 2-amino-3-(2,6-dichloropyridin-4-yl)acetate: Similar but with an acetate group instead of a propanoate group.

Uniqueness

Tert-butyl 2-amino-3-(2,6-dichloropyridin-4-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. Its tert-butyl ester group provides steric hindrance, affecting its interaction with biological targets and its stability under various conditions.

Properties

IUPAC Name

tert-butyl 2-amino-3-(2,6-dichloropyridin-4-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2O2/c1-12(2,3)18-11(17)8(15)4-7-5-9(13)16-10(14)6-7/h5-6,8H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPJJYPAUHTKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC(=NC(=C1)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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